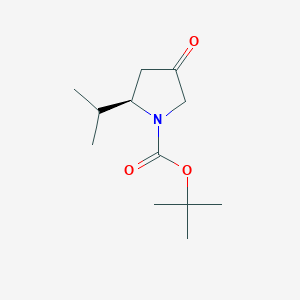

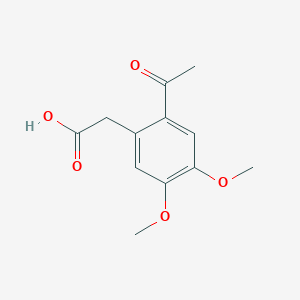

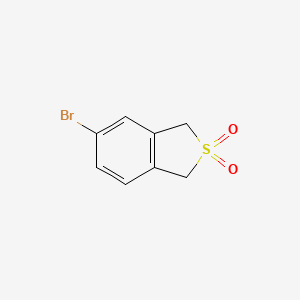

tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is a derivative of pyrrolidine, which is a type of secondary amine and a five-membered lactam. It is a chiral molecule due to the presence of an asymmetric carbon atom. The tert-butyl group is a common protecting group in organic synthesis, often used to protect carboxylic acids.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been optimized for large-scale production, as seen in the preparation of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists . Another efficient synthesis method has been reported for tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are highly functionalized 2-pyrrolidinones and have been used in the synthesis of macrocyclic Tyk2 inhibitors . These methods often involve multi-step reactions, including transformations like debenzylation, ring hydrogenation, and oxidative cleavage, which are scalable and commercially viable .

Molecular Structure Analysis

X-ray diffraction (XRD) and density functional theory (DFT) studies have been conducted on similar compounds to determine their molecular structure. For instance, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized using these techniques, and the results were consistent with the optimized structure obtained from DFT calculations . X-ray studies have also revealed the molecular packing and orientation of isobutyl side chains in related compounds .

Chemical Reactions Analysis

The tert-butyl pyrrolidine derivatives undergo various chemical reactions. For example, the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen yields peroxidic intermediates that can couple with nucleophiles to yield substituted pyrroles . The 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate has been achieved, providing synthons for diverse piperidine derivatives . Additionally, the Diels-Alder reaction has been utilized to form complex structures from tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine derivatives are influenced by their functional groups and molecular structure. The presence of tert-butyl and ester groups typically increases the steric bulk and affects the solubility of these compounds. The chemical reactivity is also influenced by the presence of electron-withdrawing or electron-donating substituents, as seen in the synthesis and characterization of various substituted thieno[2,3-c]pyridine derivatives . The thermal stability and vibrational modes of these compounds can be studied using spectroscopic methods like FTIR, NMR, and thermal analyses .

Applications De Recherche Scientifique

Synthesis of Novel Compounds

- tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is used in the synthesis of highly functionalized 2-pyrrolidinones, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, which is instrumental in creating novel macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).

Advancements in Organic Chemistry

- The compound is a key player in the parallel solution-phase synthesis of (2S,4E)-4-(Arylaminomethylidene)pyroglutamic Acids, showcasing its versatility in organic synthesis (Svete et al., 2010).

- It is also used in the activation of carboxylic acids by pyrocarbonates, a method crucial for the preparation of symmetric anhydrides and esters of N-protected amino acids (Pozdnev, 2009).

Intermediates in Drug Synthesis

- This compound serves as a key intermediate in the synthesis of complex molecules like Aliskiren, an important drug used for hypertension (Pan et al., 2015).

Crystallography and Material Science

- It's involved in the synthesis and crystal structure analysis of various tert-butyl pyrrolidine-carboxylates, contributing to a deeper understanding of molecular structures (Naveen et al., 2007).

Supramolecular Chemistry

- The compound aids in studying the diverse supramolecular arrangements influenced by weak intermolecular interactions, which is vital for the development of new materials and understanding molecular interactions (Samipillai et al., 2016).

Synthesis of Complex Molecules

- tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is central to the synthesis of various complex molecules, showcasing its utility in creating biologically active compounds (Kong et al., 2016).

Propriétés

IUPAC Name |

tert-butyl (2R)-4-oxo-2-propan-2-ylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8(2)10-6-9(14)7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZQBWOKRKDZQZ-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)

![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)

![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)